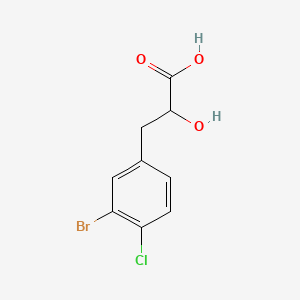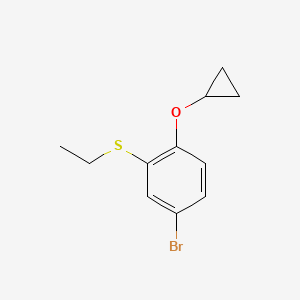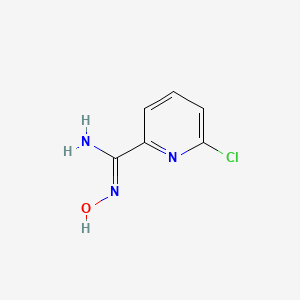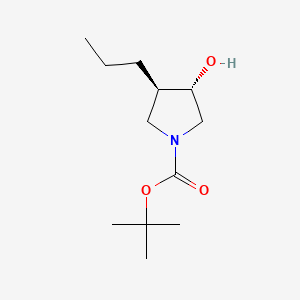
Rel-tert-butyl (3S,4R)-3-hydroxy-4-propylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-tert-butyl (3R,4S)-3-hydroxy-4-propylpyrrolidine-1-carboxylate: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a hydroxy group and a propyl chain, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (3R,4S)-3-hydroxy-4-propylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via selective oxidation reactions.
Attachment of the Propyl Chain: The propyl chain is attached through alkylation reactions using propyl halides under basic conditions.
Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be removed under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of rac-tert-butyl (3R,4S)-3-hydroxy-4-propylpyrrolidine-1-carboxylate involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under controlled conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the propyl chain.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions using halides or tosylates under basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified pyrrolidine derivatives.
Substitution Products: Various substituted pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive molecule in various biological assays.
- Used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor to pharmaceutical drugs.
- Studied for its role in the development of new drug candidates targeting specific biological pathways.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Employed in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of rac-tert-butyl (3R,4S)-3-hydroxy-4-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The hydroxy group and the propyl chain play crucial roles in binding interactions, affecting the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
- rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the pyrrolidine ring. For example, the ethynyl, methyl, and trifluoromethyl groups in similar compounds provide different steric and electronic properties.
- Reactivity: The presence of different substituents affects the reactivity and the types of reactions these compounds undergo.
- Applications: While all these compounds are valuable in organic synthesis, their specific applications may vary based on their unique structural features and reactivity profiles.
Eigenschaften
Molekularformel |
C12H23NO3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
tert-butyl (3S,4R)-3-hydroxy-4-propylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI-Schlüssel |
ZZRYPMYWCVOBGA-NXEZZACHSA-N |
Isomerische SMILES |
CCC[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C |
Kanonische SMILES |
CCCC1CN(CC1O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


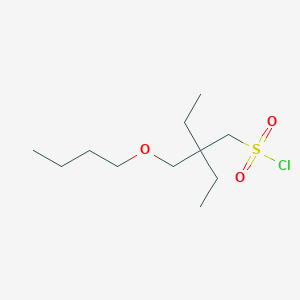
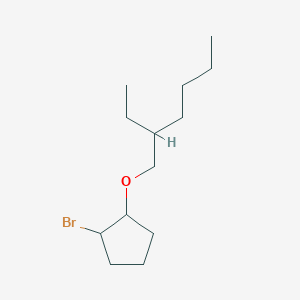
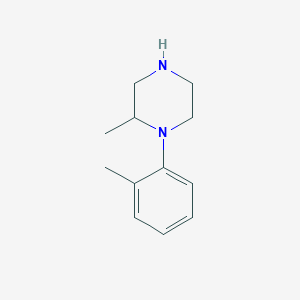
![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Ethynylbicyclo[4.1.0]heptane](/img/structure/B13627433.png)




